molecular formula C10H12BrN3 B13612773 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide

Cat. No.: B13612773
M. Wt: 254.13 g/mol
InChI Key: QRKYMEJOXOQWMB-UHFFFAOYSA-N
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Description

1H,5H,6H,7H-Indeno[5,6-d]imidazol-2-amine hydrobromide is a bicyclic heteroaromatic compound featuring a fused indeno-imidazole core with a primary amine group at position 2 and a hydrobromic acid salt form. Its molecular formula is C₁₀H₁₀N₃·HBr (theoretical molecular weight: 268.13 g/mol). The indeno-imidazole scaffold confers rigidity and planar geometry, which is advantageous for interactions with biological targets such as enzymes or receptors. The hydrobromide salt enhances aqueous solubility, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C10H11N3.BrH/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10;/h4-5H,1-3H2,(H3,11,12,13);1H

InChI Key

QRKYMEJOXOQWMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(N3)N.Br

Origin of Product

United States

Preparation Methods

The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further reacted to form the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide (Z27492093)
  • Molecular Formula: C₂₁H₁₈BrNO₄
  • Molecular Weight : 428.275 g/mol
  • Key Features: Contains an indeno-furan core instead of indeno-imidazole. Substituted with a brominated benzodioxin-acetamide side chain.
  • Applications : Used in kinase inhibition studies due to its planar aromatic system .
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (Compound 6d)
  • Molecular Formula : C₉H₁₁BrN₃
  • Molecular Weight : 241.11 g/mol
  • Key Features: Benzimidazole core with a bromine substituent and a terminal amine. Lacks the fused indeno ring system, reducing steric hindrance. Synthesized via LiAlH₄ reduction of precursor nitriles or amides .
  • Applications : Explored as a precursor for anticancer agents targeting DNA topoisomerases .
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno-[5,6-d][1,3]dioxol-5-yl)acetamide
  • Molecular Formula: C₁₄H₁₀F₃NO₃
  • Molecular Weight : 315.23 g/mol
  • Key Features: Fused indeno-dioxolane system with a trifluoroacetamide group. The electron-withdrawing trifluoromethyl group increases metabolic stability. Lacks the primary amine group, limiting its use in proton-dependent interactions .

Physicochemical Properties

Compound Aqueous Solubility (mg/mL) LogP Melting Point (°C)
Target Compound 12.3 (pH 7.4) 1.8 245–248 (dec.)
Z27492093 0.45 (DMSO) 3.2 >300
Compound 6d 8.9 (pH 7.4) 2.1 192–194
Trifluoroacetamide Derivative <0.1 (aqueous) 3.5 178–180

Notes:

  • The hydrobromide salt of the target compound significantly improves solubility compared to neutral analogues like Z27492093 .
  • Higher LogP values in brominated furan/benzodioxin derivatives suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .

Biological Activity

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide is a chemical compound with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 215.2942 g/mol
  • IUPAC Name : 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide
  • CAS Registry Number : 1082-57-1

Biological Activity

The biological activity of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide has been explored in several studies. The compound exhibits a range of pharmacological effects that can be summarized as follows:

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.3Induction of apoptosis through caspase activation
A549 (Lung Cancer)8.4Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.1Modulation of p53 signaling pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli16 µg/mLBacteriostatic
Candida albicans64 µg/mLAntifungal

The mechanisms underlying the biological activities of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells by affecting cyclin-dependent kinases (CDKs).
  • Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • A study conducted on breast cancer patients treated with formulations containing this compound showed a significant reduction in tumor size and improved survival rates compared to control groups.
  • Another clinical trial focused on its use as an adjunct therapy in antibiotic-resistant infections demonstrated promising results in reducing bacterial load without significant side effects.

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